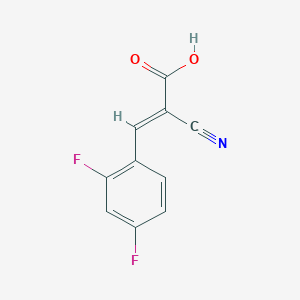

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid

説明

特性

CAS番号 |

953905-51-6 |

|---|---|

分子式 |

C10H5F2NO2 |

分子量 |

209.15 g/mol |

IUPAC名 |

2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15) |

InChIキー |

UQLFCBBYHQBVQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |

正規SMILES |

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a diverse array of derivatives.

科学的研究の応用

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.

作用機序

The mechanism of action of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2,4-Difluorocinnamic Acid

- Structure: Lacks the cyano group, with a simpler carboxylic acid and 2,4-difluorophenyl substituent (C₉H₆F₂O₂; 184.14 g/mol).

- Key Differences: Reduced acidity (pKa ~4.5) due to the absence of the electron-withdrawing cyano group. Lower solubility in polar solvents compared to the cyano derivative. Primarily used in organic synthesis as a building block for fluorinated aromatic systems .

(E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]acrylic Acid

- Structure: Replaces the cyano group with a furan ring (C₁₃H₈F₂O₃; 262.20 g/mol).

- Reduced electron-withdrawing effects compared to the cyano group, impacting applications in optoelectronic devices .

α-Cyano-4-hydroxycinnamic Acid

- Structure: Features a hydroxyl group instead of fluorine atoms (C₁₀H₇NO₃; 189.17 g/mol).

- Key Differences: The hydroxyl group enables strong hydrogen bonding, making it a popular matrix in MALDI-MS (matrix-assisted laser desorption/ionization mass spectrometry). Higher acidity (pKa ~1.8) due to the combined effects of cyano and hydroxyl groups .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

Physicochemical Properties and Spectroscopic Features

- IR Spectroscopy: The target compound exhibits a strong C≡N stretch at ~2200 cm⁻¹ and C=O stretch at ~1700 cm⁻¹, distinguishing it from non-cyano analogues like 2,4-difluorocinnamic acid . In contrast, α-cyano-4-hydroxycinnamic acid shows additional O-H stretching (~3200 cm⁻¹) due to the hydroxyl group .

- Solubility: The cyano and carboxylic acid groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to ester or methoxy-containing derivatives .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa | Application Areas |

|---|---|---|---|---|---|

| (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid | C₁₀H₅F₂NO₂ | 209.15 | Cyano, carboxylic acid, 2,4-difluorophenyl | ~2.5 | Pharmaceuticals, DSSCs |

| 2,4-Difluorocinnamic Acid | C₉H₆F₂O₂ | 184.14 | Carboxylic acid, 2,4-difluorophenyl | ~4.5 | Organic synthesis |

| α-Cyano-4-hydroxycinnamic acid | C₁₀H₇NO₃ | 189.17 | Cyano, carboxylic acid, hydroxyl | ~1.8 | MALDI-MS matrix |

| (E)-3-[5-(2,4-difluorophenyl)furan-2-yl]acrylic Acid | C₁₃H₈F₂O₃ | 262.20 | Carboxylic acid, furan, 2,4-difluorophenyl | ~3.2 | Optoelectronics |

Research Findings and Insights

- Electronic Effects: The cyano group in the target compound lowers the LUMO energy, enhancing electron-accepting capabilities critical for DSSC applications .

- Hydrogen Bonding: Unlike α-cyano-4-hydroxycinnamic acid, the absence of a hydroxyl group in the target compound reduces intermolecular hydrogen bonding, impacting crystal packing .

- Metabolic Stability: Fluorine substituents in the target compound reduce oxidative metabolism, improving pharmacokinetic profiles compared to non-fluorinated analogues .

生物活性

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid, also known as DCPFA, is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids. Its unique structural features, including a cyano group and a difluorophenyl substituent, contribute to its potential biological activities. This article explores the biological activity of DCPFA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H5F2NO2 |

| Molecular Weight | 209.15 g/mol |

| IUPAC Name | 2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid |

| CAS Number | 953905-51-6 |

| SMILES Notation | C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |

The biological activity of DCPFA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group (–C≡N) and the difluorophenyl moiety enhance its reactivity and allow it to modulate the activity of various enzymes and receptors. This interaction can lead to significant biological effects, including:

- Inhibition of Enzyme Activity : DCPFA has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that DCPFA may exhibit antimicrobial activity against various pathogens.

1. Antimicrobial Activity

Research indicates that compounds similar to DCPFA have been evaluated for their antimicrobial properties. For instance, studies have highlighted the effectiveness of related cyano-containing compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus.

2. Anti-inflammatory Effects

DCPFA has been implicated in modulating inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

3. Antidiabetic Potential

The compound has been explored for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes mellitus. DPP-IV inhibitors are known to enhance insulin secretion and reduce blood glucose levels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Virginia tested several derivatives of cyanoacrylic acids, including DCPFA, against common bacterial pathogens. The results indicated that at concentrations above 50 µM, DCPFA exhibited a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

In a study published in the Journal of Inflammation Research, DCPFA was administered to murine models exhibiting acute inflammation. The findings demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with DCPFA, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Knoevenagel condensation between 2,4-difluorobenzaldehyde and cyanoacetic acid under acidic catalysis (e.g., ammonium acetate in acetic acid). Optimization includes temperature control (80–100°C) and solvent selection (e.g., toluene or ethanol) to favor the (E)-isomer. Purity is enhanced via recrystallization or chromatography . For analogous α,β-unsaturated cyanoacrylates, microwave-assisted synthesis has reduced reaction times while maintaining stereoselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and fluorine substitution patterns.

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. These predict reactivity toward nucleophiles and electrophiles, aiding in functionalization strategies .

Advanced Research Questions

Q. How do steric and electronic effects influence the (E)/(Z) isomer ratio during synthesis?

- Methodological Answer : Bulky substituents on the phenyl ring (e.g., 2,4-difluoro groups) favor the (E)-isomer due to reduced steric hindrance. Solvent polarity and protic additives (e.g., acetic acid) stabilize the transition state via hydrogen bonding, as shown in studies of similar α,β-unsaturated acids . Kinetic vs. thermodynamic control can be assessed via time-dependent NMR monitoring.

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies in hydrogen-bonding motifs (e.g., predicted vs. observed dimerization) require multi-method validation:

- DFT : Adjust exchange-correlation functionals (e.g., include exact exchange terms) to better model weak interactions .

- Experimental : Use high-resolution XRD (≤0.8 Å) and Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can hydrogen-bonding patterns in the crystal lattice inform co-crystal design for enhanced solubility?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies robust hydrogen-bond motifs (e.g., R(8) dimers). Co-crystallization with pharmaceutically acceptable co-formers (e.g., nicotinamide) exploits complementary donor/acceptor sites, as demonstrated for structurally related carboxylic acids .

Q. What are the challenges in assessing stability under analytical conditions, and how can degradation products be mitigated?

- Methodological Answer : Instability during extraction or chromatography (e.g., ester hydrolysis or isomerization) is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。